molecular formula C19H12BrN7O2 B2759149 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1223930-89-9

6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2759149
CAS RN: 1223930-89-9
M. Wt: 450.256
InChI Key: PXZFPTNPMNZLFO-UHFFFAOYSA-N
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Description

6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C19H12BrN7O2 and its molecular weight is 450.256. The purity is usually 95%.
BenchChem offers high-quality 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A study by Petrie et al. (1985) discusses the synthesis of similar compounds with 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides and their biological activity. These compounds have shown significant activity against measles and moderate antitumor activity in vitro against L1210 and P388 leukemia (Petrie et al., 1985).

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. Their study could provide insights into the potential therapeutic applications of similar compounds (Rahmouni et al., 2016).

Analgesic and Anti-inflammatory Activities

Shaaban et al. (2008) investigated the analgesic and anti-inflammatory activities of fused heterocyclic ring systems incorporating a phenylsulfonyl moiety, similar to the compound . Their findings highlight the potential application of such compounds in pain and inflammation management (Shaaban et al., 2008).

Tuberculostatic Activity

Titova et al. (2019) synthesized structural analogs of antituberculous agents, including those with triazolopyrimidine structure. These compounds have been evaluated for tuberculostatic activity, indicating potential use in treating tuberculosis (Titova et al., 2019).

properties

IUPAC Name

6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN7O2/c20-13-8-6-12(7-9-13)17-22-15(29-24-17)10-26-11-21-18-16(19(26)28)23-25-27(18)14-4-2-1-3-5-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZFPTNPMNZLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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